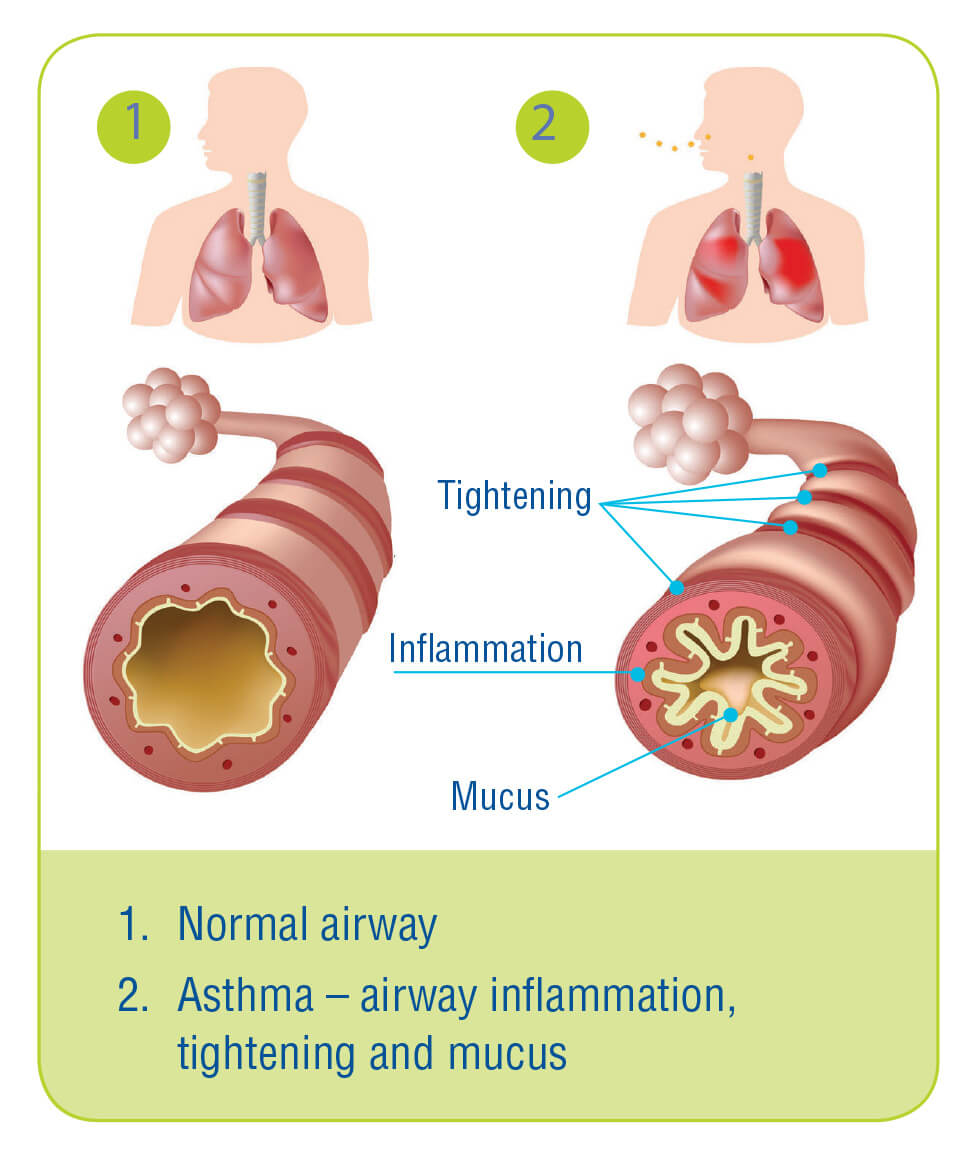

Asthma is a condition in which your airways narrow and swell and may produce extra mucus. This can make breathing difficult and trigger coughing, a whistling sound (wheezing) when you breathe out and shortness of breath. For some people, asthma is a minor nuisance. For others, it can be a major problem that interferes with daily activities and may lead to a life-threatening asthma attack. Asthma is often under-diagnosed and under-treated, particularly in low- and middle-income countries. In 2019 asthma affected approximately 262 million people and caused approximately 461,000 deaths. Most of the deaths occurred in the developing world.

There is no known cure for asthma, but it is easily treatable. Symptoms can be prevented by avoiding triggers, such as allergens and respiratory irritants, and suppressed with the use of inhaled corticosteroids. Long-acting beta agonists (LABA) or antileukotriene agents may be used in addition to inhaled corticosteroids if asthma symptoms remain uncontrolled. Treatment of rapidly worsening symptoms is usually with an inhaled short-acting beta-2 agonist such as salbutamol and corticosteroids taken by mouth. In very severe cases, intravenous corticosteroids, magnesium sulfate, and hospitalization may be required.

A global study of asthma patients by Rutgers and an international team of researchers found a combination of two drugs dramatically reduces the chances of suffering an asthma attack. Results from the clinical trial called MANDALA, published in the New England Journal of Medicine, show that a combination of albuterol and the corticosteroid budesonide, taken via an inhaler, lower the number of sudden episodes of shortness of breath, wheezing and coughing in patients.

MANDALA is a Phase III, randomized, double-blind, multicentre, parallel-group, event-driven trial evaluating the efficacy and safety of PT027 compared to albuterol on the time to first severe asthma exacerbation in 3,132 adults and children aged four years and older with moderate to severe asthma taking ICS alone or in combination with a range of asthma maintenance therapies, including long-acting beta2-agonists (LABA), leukotriene receptor antagonists (LTRA), long-acting muscarinic antagonists (LAMA) or theophylline. The trial comprised a two to four-week screening period, at least a 24-week treatment period and a two-week post-treatment follow-up period.

Patients were randomly assigned to one of the following three treatment groups in a 1:1:1 ratio: PT027 180/160mcg (excluding patients aged 11 years or younger), PT027 180/80mcg or albuterol 180mcg, taken as a rescue medicine in response to symptoms. PT027 and the albuterol comparator were delivered in a pressurized metered-dose inhaler (pMDI) using AstraZeneca’s Aerosphere delivery technology. The primary efficacy endpoint was the time to first severe asthma exacerbation during the treatment period. Secondary endpoints included severe exacerbation rate (annualized), total systemic corticosteroid exposure over the treatment period, asthma control and health-related quality of life.

During a loss of asthma control, patients often focus on obtaining immediate symptom relief by relying on their rescue medication, typically a short-acting β2-agonist (SABA). However, SABAs have little effect on underlying airway inflammation, and overreliance on SABAs serves as a metric for poor asthma control, with an associated risk of severe asthma exacerbation. Because severe asthma exacerbations contribute to considerable morbidity and mortality, the prevention of exacerbations is imperative in the management of asthma. Concerns regarding adverse consequences associated with overreliance on SABAs and evidence that rescue use of a fixed-dose combination of an inhaled glucocorticoid and formoterol, as compared with a SABA, significantly reduced the risk of exacerbation among patients with a range of asthma severity.

Therefore, evaluation of an inhaled glucocorticoid with a fast-acting bronchodilator in a fixed-dose combination as a rescue medication that could be used in addition to any inhaled glucocorticoid-containing maintenance therapy, as compared with SABA as a rescue medication, is warranted. A fixed-dose combination of inhaled albuterol and budesonide, as compared with albuterol alone, as a rescue medication was considered to be most appropriate, because albuterol is the most commonly used rescue medication worldwide, and SABAs are the only class of rescue medication approved by the Food and Drug Administration in the United States. The primary objective of the MANDALA trial was to evaluate the efficacy and safety of as-needed use of albuterol–budesonide, as compared with as-needed use of albuterol alone, in patients with moderate-to-severe asthma.

A total of 5,620 patients were enrolled in the trial between December 27, 2018, and July 30, 2021. Among these patients, 3,132 underwent randomization, 3,123 were assessed with respect to the efficacy end points (5 patients who had not received any trial medication and 4 who had been withdrawn because of randomization at more than one site were excluded), and 3127 were assessed with respect to the safety endpoints.

Among patients with uncontrolled moderate-to-severe asthma who were receiving inhaled glucocorticoid-containing maintenance therapy, the risk of severe asthma exacerbation was significantly lower with a fixed-dose combination of 180 μg of albuterol and 160 μg of budesonide, administered on an as-needed basis in two actuations of 90 μg and 80 μg, respectively, than with as-needed albuterol alone. The results were similar in the intention-to-treat analysis and in the analysis that included data collected during the on-treatment period before treatment discontinuation or a change in maintenance therapy. Both doses of albuterol–budesonide had an acceptable safety profile that was consistent with that of the active components, with no safety concerns identified.

The findings from the MANDALA trial with respect to a reduction in the risk of exacerbations are consistent with those from previous trials of the inclusion of an inhaled glucocorticoid when rescue medication is taken, as shown in a trial of as-needed use of albuterol–beclomethasone as compared with as-needed use of albuterol alone in patients with mild asthma33 and in a more recent real-world, open-label trial of a free combination of beclomethasone in addition to a rescue medication in Black patients and Latinx patients with uncontrolled moderate-to-severe asthma.

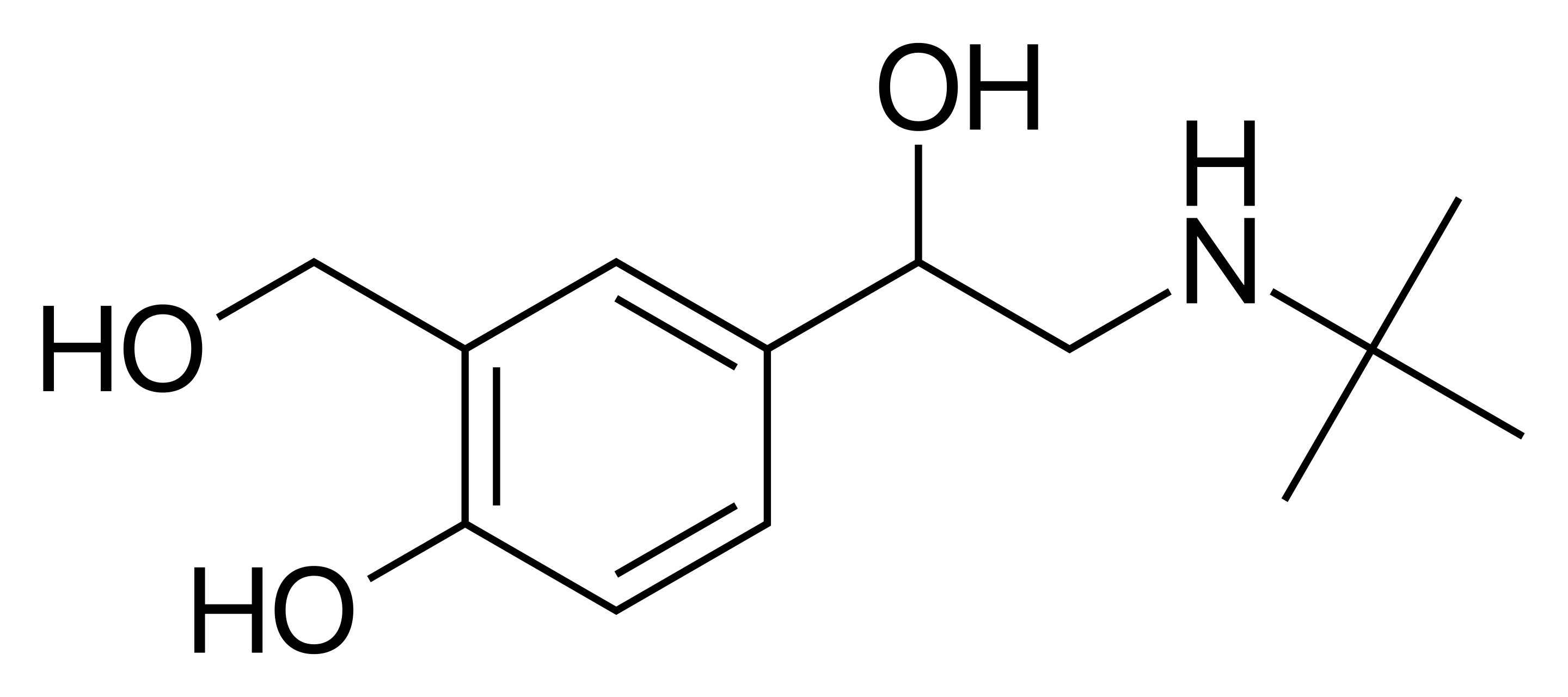

About albuterol

Albuterol, also known as salbutamol, is a medication that opens up the medium and large airways in the lungs. It is a short-acting β2 adrenergic receptor agonist which works by causing relaxation of airway smooth muscle. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Albuterol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.

About budesonide

Budesonide is an agonist of glucocorticoid receptors. Budesonide is a glucocorticoid that is a mix of the 22R and 22S epimer used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn's disease, and ulcerative colitis.

Other asthma drugs

Dr. Evelyn Carter

Medical Assistant